

Reducing reagent consumption in thiosulfate leaching processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium thiosulfate

Cat. No.: B1232673

[Get Quote](#)

Technical Support Center: Thiosulfate Leaching Processes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing thiosulfate leaching processes and reducing reagent consumption.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during thiosulfate leaching experiments.

Question 1: What are the primary causes of high thiosulfate consumption in my leaching experiments?

High thiosulfate consumption is a common challenge and can be attributed to several factors:

- **Oxidation by Cupric Ions (Cu(II)):** The cupric-ammonia complex, essential for catalyzing gold dissolution, is a strong oxidizing agent that also promotes the oxidation of thiosulfate to tetrathionate and other species.^{[1][2]} This is often the main reason for excessive reagent loss.
- **Presence of Certain Minerals:** Sulfide minerals such as pyrite, pyrrhotite, chalcopyrite, and arsenopyrite can accelerate the decomposition of thiosulfate.^[1]

- Inappropriate Reaction Conditions:

- pH: A pH range of 9-10 is generally considered optimal to stabilize both thiosulfate and the copper-ammonia complex.^[1] Deviations from this range can increase decomposition.
- Temperature: While higher temperatures can increase the rate of gold dissolution, they also accelerate the oxidation of thiosulfate.^[3]
- Dissolved Oxygen: Excessive dissolved oxygen can lead to high consumption of thiosulfate. However, a certain level of oxygen is necessary to regenerate Cu(II) from Cu(I).
- High Reagent Concentrations: Using overly concentrated thiosulfate and copper solutions can lead to increased degradation.

Question 2: How can I effectively reduce thiosulfate consumption without compromising gold recovery?

Several strategies can be employed to minimize thiosulfate loss:

- Control of Reaction Conditions:

- Maintain the pH between 9 and 10.
- Operate at ambient or slightly elevated temperatures to balance leaching kinetics and thiosulfate stability.
- Control the supply of oxygen. In some cases, a limited oxygen supply or even anaerobic conditions can decrease thiosulfate consumption.
- Utilize lower concentrations of reagents. Satisfactory gold dissolution with negligible thiosulfate consumption has been achieved with low concentrations of ammonia (0.2 M), thiosulfate (0.2 M), and Cu(II) (1.6 mM).

- Use of Additives:

- Sulfite and Sulfide: These can reduce tetrathionate and trithionate back to thiosulfate. However, sulfide can precipitate dissolved gold.

- Glycine: Can be used as a substitute for ammonia, forming stable complexes with copper and reducing thiosulfate degradation.
- Organic Compounds: Additives like EDTA, sodium citrate, and carboxymethyl compounds can stabilize copper ions and reduce their oxidative effect on thiosulfate.
- Alternative Catalysts: Replacing the traditional cupric-ammonia catalyst with nickel- or cobalt-based catalysts can significantly reduce thiosulfate consumption by lowering the redox potential of the leach solution.
- In-situ Generation of Thiosulfate: This approach involves generating thiosulfate within the leaching circuit, which can help to offset its consumption.

Question 3: My gold recovery is low despite using high concentrations of thiosulfate. What could be the issue?

High thiosulfate concentrations do not always guarantee high gold recovery and can sometimes be detrimental.

- Passivation: High levels of thiosulfate can lead to the formation of passivation layers on the gold surface, hindering further dissolution. This can be a product of the reaction between copper(II) and thiosulfate.
- Reduced Cu(II) Activity: Excess thiosulfate can complex with cupric ions, reducing their activity as an oxidant for gold.
- Ammonia Concentration: While ammonia stabilizes the cupric-ammonia complex, very high concentrations can also hinder gold dissolution by excessively stabilizing Cu(II) and reducing its oxidizing power.

Question 4: What is the optimal ratio of copper to thiosulfate?

The optimal ratio is crucial for balancing gold dissolution and thiosulfate stability. The mixed potential of the pulp, determined by the Cu(II)/Cu(I) ratio, is a key factor. While a specific universal ratio cannot be given as it depends on the ore type and other conditions, literature suggests that a molar ratio of thiosulfate to cupric ion of 2.5 to 1 is required for the complete

conversion of cupric ions to the cuprous-ammonium-thiosulfate complex. It is recommended to determine the optimal ratio experimentally for your specific system.

Data Presentation

Table 1: Effect of Reagent Concentration on Gold Recovery and Thiosulfate Consumption

Thiosulfate (M)	Ammonia (M)	Copper (mM)	Gold Recovery (%)	Thiosulfate Consumption	Reference
0.2	0.2	1.6	Satisfactory	Negligible	
0.7	-	2	48	Not specified	
0.7	-	10	33	Significant	
0.18	1.0	20	Not specified	Not specified	
0.0727	0.266	10	98 (from PCBs)	Not specified	
0.5	1.0	100	87	0.37 M	

Table 2: Influence of Additives on Thiosulfate Leaching

Additive	Effect on Gold Recovery	Effect on Thiosulfate Consumption	Reference
Glycine	Increased to 89.3%	Reduced	
Ammonium Dihydrogen Phosphate (ADP)	Increased from 87% to 91%	Reduced from 0.37 M to 0.3 M	
Diethylenetriamine (DETA)	Initial increase, then reduction	Initial increase, then decrease	
Glycerol	~80% Au extraction	Minimized decomposition	

Experimental Protocols

1. General Protocol for a Thiosulfate Leaching Experiment

This protocol provides a general framework. Specific concentrations and conditions should be optimized for your particular ore or material.

- Ore Preparation: Grind the ore to the desired particle size (e.g., P80 of 75 μm).
- Pulp Preparation: Prepare a slurry of the ground ore with deionized water to the desired pulp density (e.g., 40% w/w).
- Reagent Solution Preparation: Prepare stock solutions of sodium thiosulfate, copper sulfate, and ammonia.
- Leaching:
 - Transfer the pulp to a baffled leaching vessel equipped with a mechanical stirrer.
 - Adjust the pH of the pulp to the desired value (e.g., 9.5) using a suitable reagent like NaOH or H_2SO_4 .
 - Add the required volumes of the stock solutions to achieve the target concentrations of thiosulfate, copper, and ammonia.
 - Commence stirring at a constant rate (e.g., 400 rpm) and maintain the desired temperature (e.g., 25°C).
 - If required, sparge air or a specific gas mixture at a controlled flow rate.
- Sampling: At regular time intervals, withdraw samples of the slurry.
- Sample Analysis:
 - Filter the slurry samples to separate the pregnant solution from the solids.
 - Analyze the pregnant solution for gold concentration using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

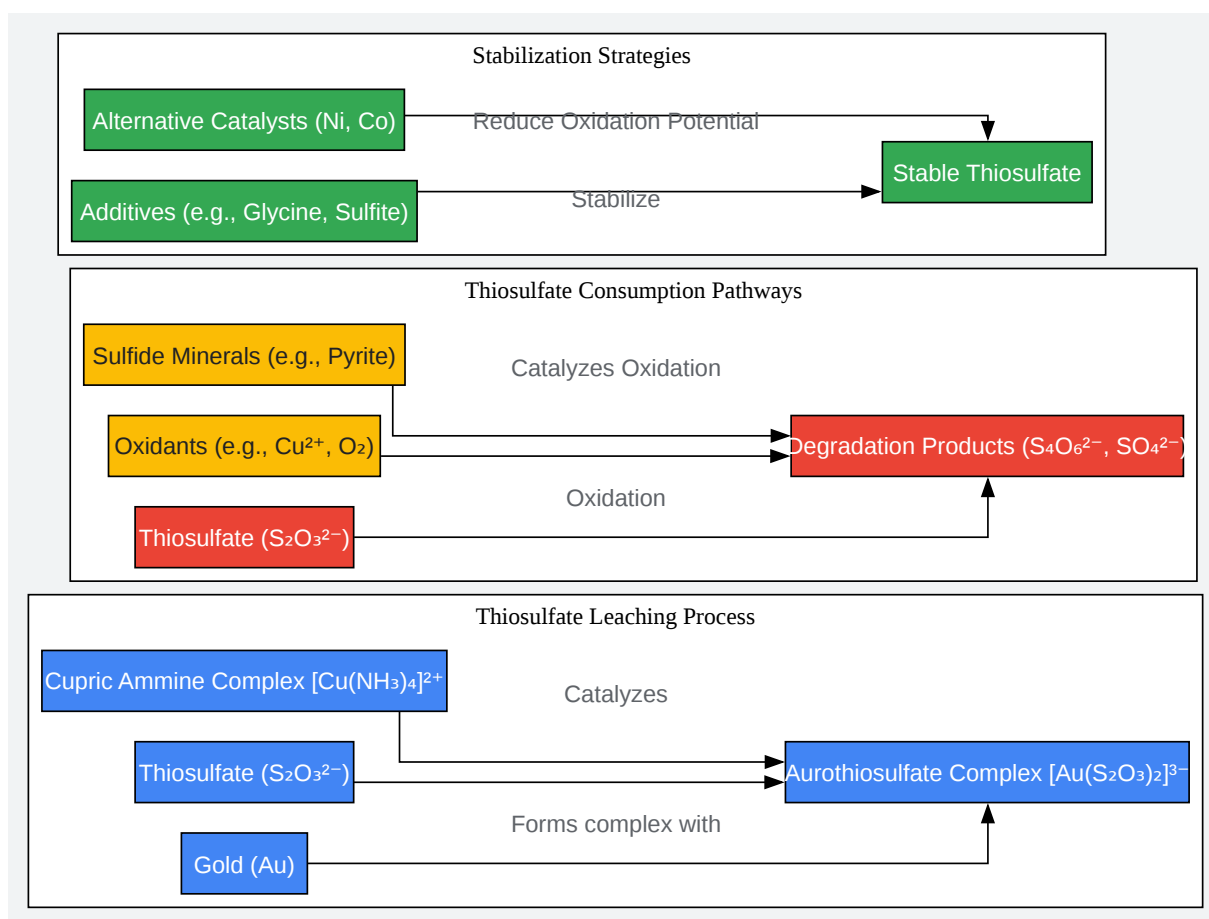
- Analyze the thiosulfate concentration in the pregnant solution using methods like iodometric titration or ion chromatography.
- Data Analysis: Calculate the gold recovery and thiosulfate consumption at each time point.

2. Analytical Method: Iodometric Titration for Thiosulfate Concentration

This is a common method for determining thiosulfate concentration.

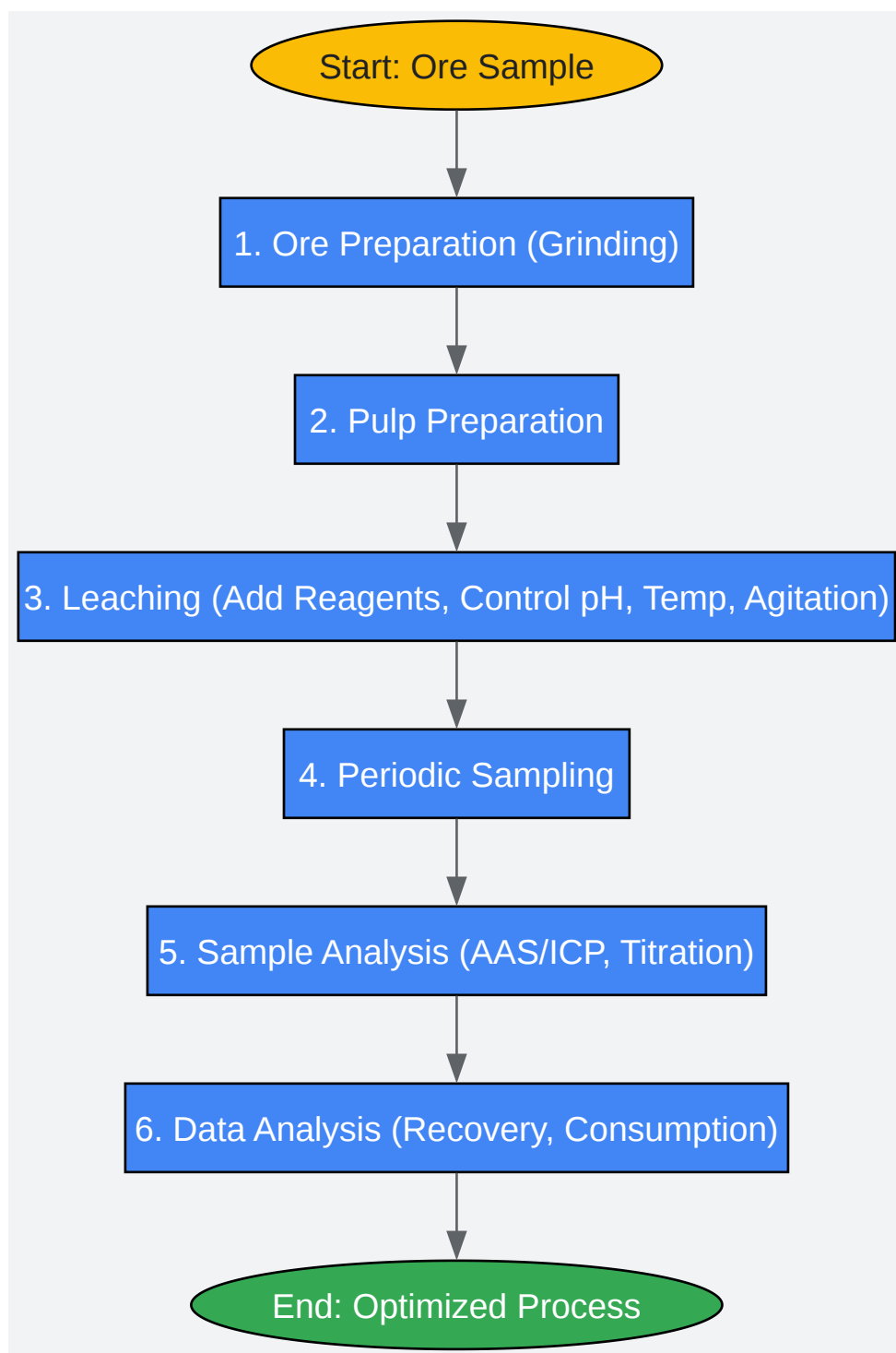
- Principle: Thiosulfate reacts with iodine in a stoichiometric manner. The endpoint of the titration is detected using a starch indicator.
- Reagents:
 - Standardized iodine solution (e.g., 0.01 N).
 - Starch indicator solution (1% w/v).
 - Acetic acid.
- Procedure:
 - Pipette a known volume of the pregnant leach solution into a flask.
 - Acidify the solution with acetic acid.
 - Add a few drops of the starch indicator solution. The solution should turn blue if iodine is present.
 - Titrate with the standardized iodine solution until the blue color disappears.
 - The concentration of thiosulfate can be calculated based on the volume of iodine solution consumed.

Visualizations



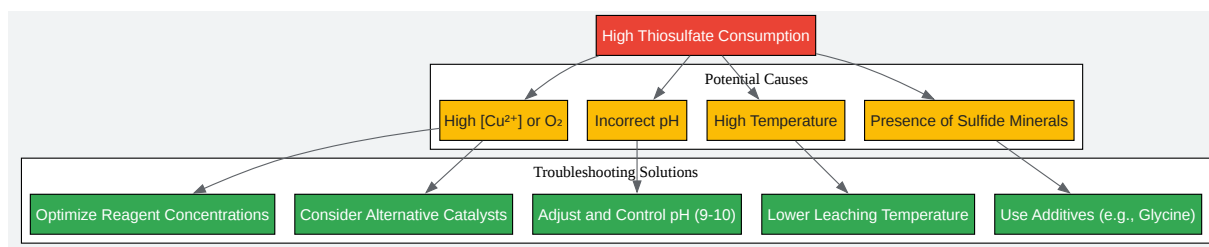
[Click to download full resolution via product page](#)

Caption: Key pathways in thiosulfate leaching and strategies for reducing consumption.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for thiosulfate leaching studies.



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for addressing high thiosulfate consumption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiosulfate Leaching of Gold from Copper Bearing Ores - 911Metallurgist [911metallurgist.com]
- To cite this document: BenchChem. [Reducing reagent consumption in thiosulfate leaching processes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232673#reducing-reagent-consumption-in-thiosulfate-leaching-processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com